2-Chloro-6-methylnicotinaldehyde
Overview
Description
- 2-Chloro-6-methylnicotinaldehyde is an aromatic heterocyclic compound with the chemical formula C<sub>7</sub>H<sub>6</sub>ClNO .
- It contains a six-membered ring with two nitrogen atoms at positions 1 and 3.
- This compound has been studied for its pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties.
Synthesis Analysis
- Various methods exist for synthesizing pyrimidines, including those involving cyclization reactions.
- Further research is needed to explore specific synthetic routes for 2-Chloro-6-methylnicotinaldehyde .
Molecular Structure Analysis
- The molecular formula is C<sub>7</sub>H<sub>6</sub>ClNO , with an average mass of 155.582 Da .
- The compound contains a chloro group and a methyl group attached to a pyridine ring.
- The 3D structure can be visualized here.
Chemical Reactions Analysis
- 2-Chloro-6-methylnicotinaldehyde may participate in various reactions, but specific examples would require further investigation.
Physical And Chemical Properties Analysis
- Density : 1.3±0.1 g/cm³
- Boiling Point : 250.4±35.0 °C at 760 mmHg
- Flash Point : 105.3±25.9 °C
- Molar Refractivity : 40.8±0.3 cm³
- Polar Surface Area : 30 Ų
Scientific Research Applications
Photodegradation Studies
2-Chloro-6-methylnicotinaldehyde has been studied for its photodegradation properties. For instance, its derivatives undergo photochemical E (trans) to Z (cis) isomerization upon direct irradiation and triplet sensitized excitation. This property is significant in understanding the behavior of organic compounds under light exposure and has potential implications in the development of photoresponsive materials. The derivatives synthesized from 2-Chloro-6-methylnicotinaldehyde were also evaluated for their antimicrobial activity, indicating its potential use in creating compounds with biological applications (Gangadasu et al., 2009).
Synthesis of Complex Organic Compounds
The compound has been instrumental in synthesizing various organic molecules, demonstrating its versatility as a chemical reagent. For example, a study detailed the streamlined access to functionalized chromenes and quinolines using domino reactions of salicylic aldehydes and methyl 4-chloro-2-butynoate, showcasing the utility of 2-Chloro-6-methylnicotinaldehyde in facilitating complex chemical transformations (Bello et al., 2010).
Role in Chemical Stabilization
Another research application involves the stabilization of reactive aldehydes through complexation. 2-Chloro-6-methylnicotinaldehyde can be involved in reactions where reactive aldehydes, such as formaldehyde and α-chloro aldehydes, are generated and stabilized as coordination complexes with specific reagents. This approach allows for the controlled use of these reactive entities in further chemical syntheses, highlighting the compound's role in advanced chemical processing and synthesis strategies (Maruoka et al., 1993).
Antibacterial Activity of Derivatives
Derivatives of 2-Chloro-6-methylnicotinaldehyde have been evaluated for their antibacterial properties. This exploration into the biological activities of compounds derived from 2-Chloro-6-methylnicotinaldehyde opens avenues for its application in medicinal chemistry, particularly in the design and synthesis of new antibacterial agents (Chohan et al., 2003).
Safety And Hazards
- The compound is considered hazardous.
- Precautions include avoiding skin and eye contact.
- For detailed safety information, refer to the MSDS.
Future Directions
- Further research should explore novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity.
Please note that this analysis is based on available information, and additional research may yield more insights. If you need further details or have specific questions, feel free to ask!
properties
IUPAC Name |
2-chloro-6-methylpyridine-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-2-3-6(4-10)7(8)9-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDBLLSINHOGPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551193 | |
Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylnicotinaldehyde | |
CAS RN |
91591-69-4 | |
Record name | 2-Chloro-6-methylpyridine-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50551193 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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